molecular formula C15H7BrN2O2 B2813729 8-Bromoindolo[2,1-b]quinazoline-6,12-dione CAS No. 65618-05-5

8-Bromoindolo[2,1-b]quinazoline-6,12-dione

Cat. No.: B2813729
CAS No.: 65618-05-5
M. Wt: 327.137
InChI Key: INPHXCCBDRGBRF-UHFFFAOYSA-N
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Description

8-Bromoindolo[2,1-b]quinazoline-6,12-dione is a chemical compound with the molecular formula C15H7BrN2O2 and a molecular weight of 327.14 g/mol . This compound is a derivative of indoloquinazoline and is characterized by the presence of a bromine atom at the 8th position of the indole ring. It is a solid at room temperature and is typically stored at 2-8°C .

Preparation Methods

The synthesis of 8-Bromoindolo[2,1-b]quinazoline-6,12-dione involves several steps. One common synthetic route includes the bromination of indoloquinazoline derivatives. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Chemical Reactions Analysis

8-Bromoindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced indoloquinazoline derivatives.

    Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. Common reagents for these substitution reactions include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Scientific Research Applications

8-Bromoindolo[2,1-b]quinazoline-6,12-dione has several scientific research applications:

Comparison with Similar Compounds

8-Bromoindolo[2,1-b]quinazoline-6,12-dione can be compared with other indoloquinazoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

8-bromoindolo[2,1-b]quinazoline-6,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7BrN2O2/c16-8-5-6-12-10(7-8)13(19)14-17-11-4-2-1-3-9(11)15(20)18(12)14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPHXCCBDRGBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)Br)C(=O)C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the procedure in Example 12 and substituting isatoic anhydride for 5-chloroisatoic anhydride and 5-bromoisatin for 5-fluoroisatin gave the title compound in 9% yield: mp 288°-290.2° C.; 1H NMR (300 MHz, CDCl3) δ 8.56 (d, 1H) 8.44 (d, 1H) 8.06 (s, 1H) 8.04 (s, 1H) 7.82-7.96 (m, 2H) 7.66-7.76 (m, 1H); MS (M+H)+ 328.
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